5-Bromo-4-methoxy-2-methylpyridine

Catalog No.
S839856
CAS No.
886372-61-8
M.F
C7H8BrNO
M. Wt
202.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-4-methoxy-2-methylpyridine

CAS Number

886372-61-8

Product Name

5-Bromo-4-methoxy-2-methylpyridine

IUPAC Name

5-bromo-4-methoxy-2-methylpyridine

Molecular Formula

C7H8BrNO

Molecular Weight

202.05 g/mol

InChI

InChI=1S/C7H8BrNO/c1-5-3-7(10-2)6(8)4-9-5/h3-4H,1-2H3

InChI Key

LSMZCZITQBBZGO-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=N1)Br)OC

Canonical SMILES

CC1=CC(=C(C=N1)Br)OC

5-Bromo-4-methoxy-2-methylpyridine (CAS 886372-61-8) is a highly functionalized, electron-rich pyridine building block critical for advanced pharmaceutical and agrochemical synthesis. Characterized by a C5 bromine for transition-metal-catalyzed cross-coupling, a C2 methyl group capable of selective oxidation or lithiation, and a C4 methoxy group that acts as an electron-donating hydrogen-bond acceptor, this scaffold offers orthogonal reactivity pathways. In procurement and process chemistry, it is primarily sourced as a stable, crystalline precursor to bypass multi-step de novo pyridine ring syntheses when targeting 4-alkoxy- or 4-oxo-pyridine-containing active pharmaceutical ingredients (APIs). Its specific substitution pattern dictates distinct electronic properties that influence both downstream reaction kinetics and the physicochemical profiles of final molecular targets [1].

Research Fit

Workflow Pd-catalyzed Suzuki / Buchwald cross-coupling for heterocyclic library synthesis
Selection 5-Br regiochemistry supports milder coupling versus Cl analogs; distinct 4-OMe/2-Me topology
Procurement Multi-method orthogonal QC (NMR, HPLC, GC) available for batch-specific identity confirmation

Substituting 5-Bromo-4-methoxy-2-methylpyridine with simpler analogs, such as 5-bromo-2-methylpyridine or 5-bromo-4-chloro-2-methylpyridine, fundamentally alters both process viability and final product characteristics. The absence of the C4 methoxy group deprives the molecule of a crucial hydrogen-bond acceptor and alters the electron density of the pyridine ring, significantly shifting the pKa and slowing the rate of electrophilic aromatic substitutions or directed metalations. Furthermore, attempting to install a 4-methoxy group late in a synthesis using a 4-chloro precursor requires harsh nucleophilic aromatic substitution (SNAr) conditions (e.g., sodium methoxide at elevated temperatures) that are often incompatible with sensitive functional groups installed elsewhere. Consequently, procuring the pre-functionalized 4-methoxy scaffold is essential for maintaining high overall yields, ensuring functional group tolerance, and achieving reproducible scale-up in API manufacturing [1].

Substitution Risk

Regioisomer physicochemical divergence
Switching bromo-methoxy-methylpyridine regioisomers alters boiling point, density, and LogP, shifting chromatographic retention and extraction partitioning during purification.
Halogen identity controls coupling conditions
Replacing 5-Br with 5-Cl significantly reduces Pd(0) oxidative addition reactivity, requiring higher temperatures and specialized ligands, which may narrow substrate scope and increase side products.
Bromine positional electronic effects
A 3-Br substitution pattern experiences stronger nitrogen inductive influence compared to the 5-Br position, potentially altering cross-coupling kinetics and regioselectivity in library synthesis.

Mild O-Demethylation for 4-Pyridone API Synthesis

For syntheses targeting 4-pyridone or 4-hydroxypyridine motifs, the 4-methoxy group serves as an easily unmasked hydroxyl equivalent. Cleavage of the methoxy group using BBr3 or TMSI proceeds rapidly under mild conditions, whereas hydrolysis of a 4-chloro analog requires harsh basic conditions that risk degrading complex intermediates [1].

Evidence DimensionYield of 4-hydroxy/4-pyridone conversion
Target Compound Data>85% yield via BBr3-mediated O-demethylation at -78°C to RT
Comparator Or Baseline5-Bromo-4-chloro-2-methylpyridine (<60% yield via aqueous NaOH hydrolysis at >100°C)
Quantified Difference>25% higher yield and significantly milder reaction conditions
ConditionsLate-stage functionalization of complex intermediates

Procuring the 4-methoxy variant allows chemists to unmask the 4-pyridone pharmacophore late in the synthesis without compromising sensitive functional groups.

Boiling Point & Density
Data to verify
Target: Bp 231.3 ± 35.0 °C; Density 1.5 ± 0.1 g/cm³
Comparator (5-Br-2-OMe-4-Me): Bp 229.6 °C; Density 1.452 g/cm³
Distinct purification profiles preclude direct regioisomer substitution without method re-validation.
Predicted values; experimental confirmation recommended.

Regioselective C2-Methyl Oxidation Efficiency

The synthesis of functionalized picolinic acids often relies on the oxidation of 2-methylpyridines. The electron-donating 4-methoxy group in 5-bromo-4-methoxy-2-methylpyridine modulates the ring's electron density, stabilizing the intermediate during KMnO4 or SeO2 oxidation and reducing competitive ring-cleavage compared to less substituted or electron-deficient analogs [1].

Evidence DimensionYield of 2-carboxylic acid (picolinic acid) derivative
Target Compound Data~75-80% isolated yield
Comparator Or Baseline5-Bromo-2-methylpyridine (~60-65% yield)
Quantified Difference15-20% improvement in isolated yield
ConditionsKMnO4 oxidation in aqueous acetone at 0-20°C

Higher oxidation yields at the C2 position directly reduce raw material waste and streamline the purification of critical picolinic acid intermediates.

Flash Point & LogP
Data to verify
Target: Flash point 93.7 ± 25.9 °C; LogP 2.29
Comparator (3-Br-2-OMe-4-Me): Flash point 88.9 ± 25.9 °C; LogP ~2.2 (est.)
Higher flash point widens safety margin; LogP shift influences organic-phase recovery in extractions.
Predicted values; validate under actual process conditions.

Orthogonal Reactivity in Suzuki-Miyaura Cross-Coupling

The C5 bromine provides a reliable handle for palladium-catalyzed cross-coupling. Unlike substrates with competitive leaving groups at the C4 position (e.g., triflates or reactive halides), the 4-methoxy ether is entirely stable under standard Suzuki-Miyaura conditions, ensuring exclusive C5 arylation or alkylation without the need for complex ligand screening to achieve chemoselectivity [1].

Evidence DimensionChemoselectivity for C5 coupling
Target Compound Data>95% selectivity for C5 coupling with complete retention of the 4-methoxy group
Comparator Or Baseline5-Bromo-4-chloro-2-methylpyridine (requires strict catalyst control to prevent competitive C4 insertion)
Quantified DifferenceNear-absolute chemoselectivity vs. mixed coupling products
ConditionsStandard Pd(dppf)Cl2 / base catalyzed Suzuki coupling

Eliminates the need for costly catalyst optimization and complex separations, making it a highly predictable building block for library synthesis.

Cross-Coupling Reactivity
Class-level
~10–100× higher oxidative addition rate (aryl-Br vs. aryl-Cl, Pd(0))
Supports milder coupling conditions with broader boronic acid scope relative to chloro analog.
Class-level inference from organometallic literature; specific substrate performance may vary.

Physicochemical Profile Modulation (Lipophilicity)

The incorporation of a 4-methoxy group instead of a lipophilic alkyl or halogen substituent significantly alters the physicochemical properties of the resulting scaffold. The methoxy oxygen acts as a hydrogen-bond acceptor, which typically lowers the overall lipophilicity (cLogP) of the downstream API, improving aqueous solubility and formulation compatibility [1].

Evidence DimensionScaffold contribution to calculated LogP (cLogP)
Target Compound DataMethoxy group lowers cLogP by ~0.2 to 0.5 units
Comparator Or Baseline5-Bromo-2,4-dimethylpyridine (higher cLogP, lacks H-bond acceptor)
Quantified Difference~0.2-0.5 unit reduction in cLogP
ConditionsIn silico prediction and standard reverse-phase HPLC retention modeling

Selecting the 4-methoxy scaffold early in procurement helps mitigate late-stage attrition of drug candidates due to poor aqueous solubility.

Purity & QC Scope
Specification review
Target: 97% purity; NMR + HPLC + GC orthogonal QC
Comparator (5-Br-2-OMe-4-Me): ≥98% (GC); primarily single-method QC
Multi-method QC reduces risk of undetected regioisomeric contamination in multi-step synthesis.
Commercial vendor specifications; verify batch-specific documentation.
Positional Reactivity
Class-level
5-Br position: reduced N lone-pair electronic influence; predicted more uniform Suzuki coupling yields versus 3-Br regioisomer.
May support more robust, generalizable coupling protocols for lead library diversification.
Class-level inference; head-to-head coupling data not located for this specific pair.

Synthesis of 4-Pyridone-Containing Kinase Inhibitors

Because the 4-methoxy group can be cleanly unmasked to a 4-pyridone using mild reagents like BBr3, this compound serves as a highly efficient starting material for synthesizing kinase inhibitors where the 4-pyridone motif is required for critical hinge-region hydrogen bonding [1].

Development of Functionalized Picolinic Acid Ligands

The C2-methyl group is primed for selective oxidation to a carboxylic acid. This makes the compound highly suitable for producing 5-aryl-4-methoxy-picolinic acids, which are valuable bidentate ligands in transition metal catalysis and radiopharmaceutical chelators [2].

Library Generation via C5 Cross-Coupling

The absolute chemoselectivity of the C5 bromide in the presence of the stable 4-methoxy ether allows for high-throughput Suzuki, Stille, or Buchwald-Hartwig couplings. This is ideal for parallel synthesis workflows in early-stage drug discovery where predictable reactivity is paramount [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
5-Br regiochemistry for Pd-catalyzed cross-coupling
Coupling yield and scope with functional-group-sensitive substrates
Agrochemical intermediate scale-up
Flash point and LogP context for process safety
Thermal hazard margin and organic-phase extraction efficiency
Process chemistry QC and regulatory submission
Multi-method orthogonal QC certification
Identity confirmation and regioisomeric impurity profiling
Fragment-based drug discovery
Rule-of-Three compliance (MW, LogP) and solid form
Solubility and accurate weighing for biochemical assay preparation

XLogP3

1.9

Wikipedia

5-Bromo-4-methoxy-2-methylpyridine

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